molecular formula C17H18ClNO B8602779 1-Benzyl-3-(3-chlorophenoxy)pyrrolidine CAS No. 95575-73-8

1-Benzyl-3-(3-chlorophenoxy)pyrrolidine

Cat. No.: B8602779
CAS No.: 95575-73-8
M. Wt: 287.8 g/mol
InChI Key: FGKOBXARGJKZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3-chlorophenoxy)pyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and a 3-chlorophenoxy substituent at the 3-position. The 3-chlorophenoxy group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other substituents.

Properties

CAS No.

95575-73-8

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

1-benzyl-3-(3-chlorophenoxy)pyrrolidine

InChI

InChI=1S/C17H18ClNO/c18-15-7-4-8-16(11-15)20-17-9-10-19(13-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2

InChI Key

FGKOBXARGJKZSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=CC(=CC=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) result in lower yields compared to electron-donating groups (e.g., 4-methoxyphenyl) due to steric hindrance and electronic effects .
  • Bulky substituents like trimethylsilyloxy (TMS-O) require careful chromatographic separation, whereas Boc-protected amines offer higher purity and crystallinity .

Physicochemical Properties

Substituents profoundly influence physical properties such as solubility, melting point, and optical activity:

Compound Name Appearance Solubility Melting Point Optical Rotation Reference
(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine White to off-white crystals Soluble in methanol 77–81°C [α]²⁰/D = +6° (CHCl₃)
1-Benzyl-3-(4-chlorophenyl)-3-(TMS-O)pyrrolidine (2c) Yellow oil Not reported N/A N/A
1-Benzyl-3-(thiophen-2-yl)-3-(TMS-O)pyrrolidine (2e) Yellow oil Not reported N/A N/A

Key Observations :

  • Crystalline derivatives (e.g., Boc-protected compounds) exhibit higher melting points and defined optical activity, making them suitable for stereoselective applications .
  • Oily products (e.g., TMS-O derivatives) lack crystallinity, complicating purification but offering flexibility in liquid-phase reactions .

Functional Group Reactivity

The 3-chlorophenoxy group in the target compound differs from analogs in terms of electronic and steric profiles:

  • Chlorophenoxy vs. However, the chlorine atom may participate in halogen bonding or nucleophilic aromatic substitution .
  • Boc-amino vs. Chlorophenoxy: Boc-amino derivatives are stable intermediates for peptide synthesis, whereas chlorophenoxy groups may serve as leaving groups or pharmacophores in drug design .
  • Bromoethyl Substituents: Bromine in 1-Benzyl-3-(2-bromoethyl)pyrrolidine enables alkylation reactions, contrasting with the inert nature of chlorophenoxy under similar conditions .

Structural and Thermochemical Considerations

highlights that pyrrolidine borane complexes exhibit shorter B–N bonds compared to piperidine analogs, suggesting higher ring strain in pyrrolidines.

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